molecular formula C22H31N3O4S2 B2424373 4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide CAS No. 691381-29-0

4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide

Cat. No. B2424373
CAS RN: 691381-29-0
M. Wt: 465.63
InChI Key: ZJBHWSMBNJYKPT-UHFFFAOYSA-N
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Description

4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Scientific Research Applications

Anticancer and Antiviral Properties

4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide and its derivatives have been explored for their potential in treating various health conditions. A notable study by Küçükgüzel et al. (2013) focused on the synthesis of derivatives of this compound, revealing anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV (Hepatitis C Virus) properties. One of the derivatives showed promise as a potential therapeutic agent due to its anti-inflammatory, analgesic activities, and minimal tissue damage in liver, kidney, colon, and brain, highlighting its potential in cancer therapy (Küçükgüzel, Coskun, Aydin, et al., 2013).

Antimicrobial Activity

In another study, Sarvaiya, Gulati, and Patel (2019) synthesized compounds related to this compound and evaluated their antimicrobial activity against various bacteria and fungi. This research indicates the potential use of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Carbonic Anhydrase Inhibition and Anticonvulsant Action

A study by Mishra et al. (2017) discovered a series of benzenesulfonamide derivatives that act as carbonic anhydrase inhibitors and have potential anticonvulsant effects. Some of these derivatives were effective in seizure protection in animal models, which could be significant for epilepsy treatment (Mishra, Kumari, Angeli, et al., 2017).

Cytotoxicity and Tumor Specificity

Gul et al. (2016) synthesized a series of new compounds related to this chemical structure and tested them for cytotoxicity, tumor specificity, and carbonic anhydrase inhibitory effects. Some derivatives demonstrated interesting cytotoxic activities, which could be crucial for anti-tumor activity studies (Gul, Tuğrak, Sakagami, et al., 2016).

Applications in Molecular and Supramolecular Structures

Jacobs, Chan, and O'Connor (2013) explored the molecular and supramolecular structures of derivatives of benzenesulfonamide, including a focus on their hydrogen bonding and potential use in various chemical applications (Jacobs, Chan, & O'Connor, 2013).

properties

IUPAC Name

4-ethyl-N-[2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S2/c1-3-19-5-9-21(10-6-19)30(26,27)23-13-14-24-15-17-25(18-16-24)31(28,29)22-11-7-20(4-2)8-12-22/h5-12,23H,3-4,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBHWSMBNJYKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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